N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,3-dimethoxybenzamide
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Overview
Description
N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,3-dimethoxybenzamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound features a benzamide core substituted with methoxy groups and a quinoline moiety, which is further functionalized with a methylsulfonyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,3-dimethoxybenzamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Quinoline Moiety: The quinoline ring can be synthesized through various methods, such as the Skraup synthesis or the Pfitzinger reaction.
Introduction of the Methylsulfonyl Group: This step involves the sulfonylation of the quinoline ring using reagents like methylsulfonyl chloride in the presence of a base.
Coupling with Benzamide: The final step involves coupling the quinoline derivative with 2,3-dimethoxybenzoic acid or its derivatives under amide bond-forming conditions, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,3-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups and the quinoline moiety can be oxidized under strong oxidizing conditions.
Reduction: The compound can be reduced at the quinoline ring or the sulfonyl group using reducing agents like lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of quinoline N-oxides or carboxylic acids.
Reduction: Formation of reduced quinoline derivatives or desulfonylated products.
Substitution: Formation of substituted benzamides or quinoline derivatives.
Scientific Research Applications
N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,3-dimethoxybenzamide has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for developing new drugs targeting various diseases.
Biological Studies: Investigation of its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties.
Materials Science: Use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,3-dimethoxybenzamide involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, while the sulfonyl group can form covalent bonds with nucleophilic sites in proteins. These interactions can disrupt cellular processes, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
2,3-dimethoxybenzamide: Lacks the quinoline moiety and sulfonyl group, resulting in different biological activity.
N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzamide: Lacks the methoxy groups, which may affect its solubility and reactivity.
Quinoline derivatives: Various quinoline derivatives with different substituents can be compared to highlight the unique properties of the target compound.
Uniqueness
N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,3-dimethoxybenzamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both methoxy and sulfonyl groups, along with the quinoline moiety, makes it a versatile compound for various applications.
Properties
IUPAC Name |
2,3-dimethoxy-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O5S/c1-25-17-8-4-7-15(18(17)26-2)19(22)20-14-10-9-13-6-5-11-21(16(13)12-14)27(3,23)24/h4,7-10,12H,5-6,11H2,1-3H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHIWOTSICPZLQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)NC2=CC3=C(CCCN3S(=O)(=O)C)C=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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